Product packaging for 3-Hydroxybenzamide(Cat. No.:CAS No. 618-49-5)

3-Hydroxybenzamide

Cat. No.: B181210
CAS No.: 618-49-5
M. Wt: 137.14 g/mol
InChI Key: NGMMGKYJUWYIIG-UHFFFAOYSA-N
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Description

Historical Context and Significance in Chemical and Biomedical Sciences

The historical significance of 3-Hydroxybenzamide is deeply rooted in its role as a fundamental building block in the synthesis of more complex and biologically active compounds. While the precise first synthesis of this compound is not prominently documented, its importance grew with the expanding field of medicinal chemistry. The benzamide (B126) functional group is a common feature in many pharmaceuticals, and the addition of a hydroxyl group at the meta-position provides a key site for further chemical modification. github.com

A pivotal area where this compound has made a substantial impact is in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has emerged as a key strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The development of PARP inhibitors saw a significant breakthrough with the discovery that nicotinamide (B372718) could inhibit the enzyme. This led to the exploration of nicotinamide analogues, and in the 1980s, 3-aminobenzamide (B1265367) was identified as a PARP inhibitor, although it was not very potent. nih.gov Subsequent research focused on developing more potent and selective inhibitors, with the this compound scaffold proving to be a valuable starting point for several successful drugs.

The significance of this compound also extends to the field of antimicrobials. Its related derivative, 3-Amino-5-hydroxybenzamide, is a known precursor in the biosynthesis of ansamycin (B12435341) antibiotics, a class of potent antibacterial agents. Furthermore, derivatives of 3-hydroxybenzoic acid, the carboxylic acid precursor to this compound, have been shown to possess a range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. globalbankingandfinance.com The structural motif of this compound has also been incorporated into the design of HIV-protease inhibitors, such as Nelfinavir, which contains a 2-methyl-3-hydroxybenzamide group. researchgate.net

Current Research Landscape and Emerging Trends Pertaining to this compound

The current research landscape for this compound is dynamic and expanding, with a continued focus on its application in medicinal chemistry and emerging interest in other scientific domains. A significant trend is the ongoing development of novel enzyme inhibitors based on the this compound scaffold.

Enzyme Inhibition:

PARP Inhibitors: Research continues to refine PARP inhibitors to improve their efficacy, selectivity, and to overcome resistance mechanisms. Pamiparib, a PARP inhibitor, received conditional approval in China for treating certain types of ovarian cancer. nih.gov The development of next-generation PARP inhibitors remains an active area of investigation. tandfonline.com

Histone Deacetylase (HDAC) Inhibitors: this compound derivatives are being explored as inhibitors of histone deacetylases (HDACs), which are another important class of enzymes targeted in cancer therapy. The development of isoform-selective HDAC inhibitors is a key focus to minimize side effects. sigmaaldrich.comresearchgate.net

Synthesis of Novel Derivatives:

A major area of current research involves the synthesis of novel derivatives of this compound and its precursor, 3-hydroxybenzoic acid, to explore their biological potential. cdnsciencepub.comrasayanjournal.co.in Researchers are creating hybrid molecules by combining the 3-hydroxybenzoic acid structure with other pharmacologically active moieties, such as 8-hydroxyquinolines, to develop new antibacterial and antiviral agents. nih.govresearchgate.netresearchgate.net Photochemical rearrangement methods are also being explored as a novel way to synthesize substituted 3-hydroxybenzoic acid derivatives. cdnsciencepub.com

Antimicrobial and Antiviral Research:

The antimicrobial properties of this compound derivatives continue to be an area of interest. Studies are investigating new compounds with activity against various bacterial and viral strains. rasayanjournal.co.inresearchgate.net For instance, derivatives of 2,6-difluoro-3-hydroxybenzamide (B1390191) linked to 8-hydroxyquinoline (B1678124) have been synthesized and evaluated for their antibacterial and antiviral potential. nih.govresearchgate.net

Interdisciplinary Relevance of this compound Research

The study of this compound and its derivatives is inherently interdisciplinary, bridging the fields of chemistry, biology, and medicine.

Medicinal Chemistry and Pharmacology: This is the most prominent area of interdisciplinary research, where synthetic chemists design and create new molecules based on the this compound scaffold. These compounds are then evaluated by pharmacologists and biochemists to understand their mechanism of action, efficacy, and potential as therapeutic agents for diseases like cancer and infectious diseases. nih.govtandfonline.com

Biochemistry and Molecular Biology: Research into PARP and HDAC inhibitors directly involves the study of fundamental cellular processes such as DNA repair and gene expression. Understanding how this compound-based inhibitors interact with these enzymes at a molecular level is crucial for rational drug design and is a key focus of biochemists and molecular biologists. tandfonline.com

Materials Science: An emerging area of interdisciplinary research is the application of this compound derivatives in materials science. For example, there is interest in incorporating these compounds into metal-organic frameworks (MOFs). The ability of the amide and hydroxyl groups to coordinate with metal ions makes them suitable candidates for creating novel materials with specific properties. Additionally, derivatives of the related p-hydroxybenzoic acid are used in the production of plastics and dyes, highlighting the potential for this compound in similar applications. coremarketresearch.com

Computational Chemistry: The design and study of this compound derivatives are increasingly supported by computational methods. Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking are used to predict the biological activity of new compounds and to understand their binding interactions with target enzymes. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO2 B181210 3-Hydroxybenzamide CAS No. 618-49-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-hydroxybenzamide
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InChI

InChI=1S/C7H7NO2/c8-7(10)5-2-1-3-6(9)4-5/h1-4,9H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMMGKYJUWYIIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90321635
Record name 3-hydroxybenzamide
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Molecular Weight

137.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

618-49-5
Record name 3-Hydroxybenzamide
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Record name 618-49-5
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Record name 3-hydroxybenzamide
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Record name 3-Hydroxybenzamide
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Synthetic Methodologies and Derivatization Strategies of 3 Hydroxybenzamide and Its Analogues

Established Synthetic Routes for 3-Hydroxybenzamide

The preparation of this compound can be achieved through several conventional chemical methods, primarily starting from 3-hydroxybenzoic acid.

One common and established route involves the conversion of 3-hydroxybenzoic acid to its more reactive acid chloride derivative. This is typically accomplished by treating the starting material with thionyl chloride (SOCl₂). The resulting 3-hydroxybenzoyl chloride is then reacted with ammonia (B1221849) to form the desired this compound. googleapis.com An alternative workup involves diluting the reaction mixture with benzene (B151609) and evaporating to dryness to isolate the intermediate before reaction with ammonia. googleapis.com

Another method involves the reaction of 3-hydroxybenzoic acid with a mixture of triethylamine (B128534) and ethyl chloroformate in dichloromethane. This process forms a mixed anhydride (B1165640) intermediate, which is subsequently quenched in liquid ammonia to yield this compound. googleapis.com

A high-yield preparative route has also been developed that begins with the selective acetylation of the hydroxyl group of 3-hydroxybenzoic acid. googleapis.com This protecting group strategy prevents unwanted side reactions at the hydroxyl position. The resulting 3-acetoxybenzoic acid is then converted to its acid chloride using thionyl chloride, followed by reaction with aqueous ammonia. googleapis.com The acetyl protecting group is subsequently removed to afford the final product.

Furthermore, this compound can be synthesized from methyl 3-hydroxybenzoate. In this method, the methyl ester is treated with a solution of ammonia in methanol (B129727) under heat in a sealed reactor. google.com After the reaction is complete, the mixture is cooled and concentrated, and the product is purified by flash chromatography. google.com

These established routes are summarized in the table below:

Starting MaterialKey ReagentsIntermediate(s)Product
3-Hydroxybenzoic acid1. Thionyl chloride (SOCl₂) 2. Ammonia3-Hydroxybenzoyl chlorideThis compound
3-Hydroxybenzoic acid1. Triethylamine, Ethyl chloroformate 2. Liquid ammoniaMixed anhydrideThis compound
3-Hydroxybenzoic acid1. Acetic anhydride, NaOH 2. Thionyl chloride 3. Ammonia3-Acetoxybenzoic acid, 3-Acetoxybenzoyl chlorideThis compound
Methyl 3-hydroxybenzoateAmmonia in Methanol-This compound

Design and Synthesis of Novel this compound Derivatives

The core structure of this compound serves as a scaffold for the design and synthesis of a wide array of derivatives. These modifications are primarily aimed at exploring and improving the compound's biological activity, particularly as PARP inhibitors. The synthetic strategies generally involve modifications to the substitution pattern of the benzene ring or the conjugation of the this compound moiety to other chemical entities.

Substitution Pattern Modifications and Their Synthetic Implications

Modifications to the substitution pattern of the this compound ring are a key strategy in developing novel analogues. These substitutions can influence the compound's electronic properties, steric profile, and potential for additional interactions with biological targets.

A primary point of modification is the 3-hydroxyl group, which is often alkylated to produce a range of 3-alkoxybenzamide analogues. This is typically achieved by reacting this compound with various alkyl halides in the presence of a base. This approach has been used to synthesize a variety of derivatives, including:

3-Butoxybenzamide

3-Pentyloxybenzamide

3-Hexyloxybenzamide

3-Heptyloxybenzamide

3-Octyloxybenzamide googleapis.com

The synthesis of 3-benzyloxybenzamide analogues follows a similar principle, where this compound is reacted with substituted benzyl (B1604629) halides. This strategy has been employed to create compounds such as 3-(4-azidobenzyloxy)benzamide and 3-(4-aminobenzyloxy)benzamide. ncl.ac.uk

The following table summarizes a selection of synthesized 3-alkoxy and 3-benzyloxybenzamide derivatives and their corresponding starting materials.

This compound DerivativeKey Synthetic Precursor(s)
3-Alkoxybenzamides (e.g., 3-Butoxybenzamide)This compound, corresponding alkyl halide
3-(4-Azidobenzyloxy)benzamideThis compound, 4-azidobenzyl halide
3-(4-Aminobenzyloxy)benzamideThis compound, 4-aminobenzyl halide
3-(4-Carboxybenzyloxy)benzamideThis compound, benzyl halide with a carboxyl group

Conjugation and Hybridization Strategies

Conjugation and hybridization strategies involve chemically linking the this compound scaffold to other molecules or pharmacophores. This approach aims to create hybrid compounds that may exhibit enhanced or novel biological activities by combining the properties of the individual components.

For instance, this compound derivatives have been conjugated with purine (B94841) analogues, which are important biological molecules. This has led to the synthesis of compounds such as:

3-(5-(6-chloropurin-9-yl)pentyloxy)benzamide

3-(8-(6-chloropurin-9-yl)octyloxy)benzamide

3-(12-(6-chloropurin-9-yl)dodecyloxy)benzamide googleapis.com

These syntheses typically involve a multi-step process where a linker containing a reactive group is first attached to the 3-hydroxyl position of this compound. The other end of the linker is then used to attach the purine moiety. The adenosine (B11128) analogues, such as 3-(5-adenos-9-ylpentyloxy)benzamide, are subsequently synthesized from these chloropurine precursors. googleapis.com

Optimization of Reaction Conditions and Yields in this compound Synthesis

The efficiency of synthesizing this compound and its derivatives is crucial for both research and potential commercial applications. Optimization of reaction conditions focuses on improving yields, reducing reaction times, and simplifying purification processes.

In the synthesis of this compound from 3-acetoxybenzoic acid, refluxing with thionyl chloride for approximately 3.5 hours has been reported as an effective condition for the formation of the acid chloride intermediate. googleapis.com Subsequent reaction with a cooled solution of 35% aqueous ammonia for 30 minutes, followed by boiling to reduce the volume, leads to the final product. googleapis.com

For the synthesis of this compound from methyl 3-hydroxybenzoate, heating the starting material with 7N ammonia in methanol at 50°C for 16 hours in a sealed reactor has been shown to be effective. google.com This method resulted in a high yield (94%) of the desired product after purification by flash chromatography. google.com

The synthesis of 3-acetoxybenzoic acid, a key intermediate, has been optimized by reacting 3-hydroxybenzoic acid with sodium hydroxide (B78521) and then adding cooled acetic anhydride with crushed ice. Stirring this mixture for one hour followed by acidification yields a white precipitate with an 86% yield after recrystallization. googleapis.com

The table below highlights some of the reported reaction conditions and their corresponding yields for key synthetic steps.

ReactionReagentsConditionsYield
3-Hydroxybenzoic acid to 3-Acetoxybenzoic acidNaOH, Acetic anhydrideCooled, 1 hour stirring86%
3-Acetoxybenzoic acid to 3-Acetoxybenzoyl chlorideThionyl chlorideReflux for 3.5 hours-
Methyl 3-hydroxybenzoate to this compound7N Ammonia in Methanol50°C, 16 hours94%

Photochemical and Chemoenzymatic Synthetic Approaches to this compound Derivatives

While traditional chemical synthesis methods are well-established, photochemical and chemoenzymatic approaches represent modern, alternative strategies for the synthesis of this compound and its derivatives. These methods can offer advantages such as milder reaction conditions, higher selectivity, and improved sustainability.

Currently, specific examples of photochemical or chemoenzymatic syntheses directly targeting this compound are not widely detailed in the provided search context. However, the principles of these methodologies are applicable. For example, chemoenzymatic synthesis often employs enzymes like lipases or nitrile hydratases to catalyze specific reactions. A lipase (B570770) could potentially be used for the selective acylation or deacylation of the hydroxyl group, or for the amidation of a 3-hydroxybenzoic acid ester. Nitrile hydratases are known to convert nitriles to amides, suggesting that 3-hydroxybenzonitrile could be a substrate for an enzymatic synthesis of this compound.

These approaches remain a promising area for future research to develop more efficient and environmentally friendly synthetic routes to this important class of compounds.

Biological Activities and Pharmacological Investigations of 3 Hydroxybenzamide Derivatives

Enzyme Inhibition Studies

Histone Deacetylase (HDAC) Inhibition Profiles and Isoform Selectivity (e.g., HDAC1/3, HDAC8)

Derivatives of 3-hydroxybenzamide have emerged as a significant class of histone deacetylase (HDAC) inhibitors. google.com These compounds typically feature a cap group, a linker, and a zinc-binding group (ZBG) that chelates the zinc ion in the active site of HDACs. mdpi.com The amino benzamide (B126) moiety, in particular, is a prominent class of HDAC inhibitors, often exhibiting selectivity for class I HDACs. mdpi.com

Research has focused on achieving isoform selectivity to minimize off-target effects. nih.gov For instance, some benzamide-based compounds have been identified as selective inhibitors of HDAC1 and HDAC3. ekb.eg One such compound demonstrated an IC50 of 181 nM for HDAC1 and was found to bind more strongly to the active sites of HDAC1 and HDAC3 compared to HDAC8. ekb.eg Further modifications, such as the inclusion of an imidazole (B134444) scaffold with an ethyl ketone ZBG, have led to potent HDAC1-3 inhibitors with high selectivity over HDAC6 and HDAC8. ekb.eg

Efforts to develop selective HDAC3 inhibitors have also been successful. A series of compounds with a 2-substituted benzamide ZBG showed promise, with one derivative exhibiting an IC50 of 30 nM for HDAC3 and over 300-fold selectivity against other HDACs. ekb.egnih.gov Interestingly, a minor structural change from a 2-methylthiobenzamide to a 2-hydroxybenzamide maintained HDAC3 potency but eliminated selectivity over HDAC1 and HDAC2. nih.gov

In the realm of HDAC8 inhibition, N-hydroxy-3-sulfamoylbenzamide-based derivatives have shown potent and selective activity. nih.govrsc.org Compounds from this series displayed two-digit nanomolar IC50 values against HDAC8 with significant selectivity over HDAC2 and HDAC6. nih.gov Another study reported a para-substituted 3-aminobenzhydroxamic acid derivative with strong HDAC8 inhibitory activity (IC50 = 0.07 μM) and selectivity over HDAC1 and HDAC6. chemrxiv.org The thiophene-substituted derivative 5j, an N-hydroxy-4-(3-phenylpropanamido)benzamide, exhibited better inhibition of HDAC1 and HDAC8 than the known inhibitor SAHA. nih.gov

The table below summarizes the inhibitory activities of various this compound derivatives against different HDAC isoforms.

Compound TypeTarget HDAC(s)IC50 ValuesSelectivityReference(s)
Benzamide-based compoundHDAC1181 nMSelective for HDAC1/3 over HDAC8 ekb.eg
Imidazole scaffold with ethyl ketone ZBGHDAC1-30.3-0.4 nMSuperior selectivity over HDAC6 & 8 ekb.eg
2-substituted benzamide ZBGHDAC330 nM>300-fold selectivity over other HDACs ekb.egnih.gov
N-hydroxy-3-sulfamoylbenzamideHDAC8Nanomolar range>180-fold over HDAC2, ~30-fold over HDAC6 nih.gov
para-substituted 3-aminobenzhydroxamic acidHDAC80.07 µMSelective over HDAC1 and HDAC6 chemrxiv.org
Thiophene substituted HPPB derivative 5jHDAC1, HDAC8-Better than SAHA nih.gov
N-hydroxycinnamamide derivative 11rHDAC1/311.8 nM (HDAC1), 3.9 nM (HDAC3)Dual selective inhibitor acs.org

Poly(ADP-ribose) Synthetase and Mono(ADP-ribosyl)transferase Inhibition

This compound is a known inhibitor of poly(ADP-ribose) synthetase (PARP). researchgate.netnih.govbiosynth.com It is considered a more potent inhibitor of poly(ADP-ribose) polymerase than niacinamide and 3-aminobenzamide (B1265367), with an IC50 of 9.1 µM. dtic.mil A common structural feature among potent PARP inhibitors, including this compound, is the presence of a carbonyl group within a polyaromatic heterocyclic skeleton or a carbamoyl (B1232498) group attached to an aromatic ring. researchgate.netnih.govacs.org Most of these inhibitors demonstrate mixed-type inhibition concerning NAD+. researchgate.netnih.gov

Studies comparing the effects on poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase have shown that many potent inhibitors, including this compound derivatives, exhibit high specificity for poly(ADP-ribose) synthetase. researchgate.netnih.gov In contrast, other studies have explored derivatives of 3- and 4-phenoxybenzamide as selective inhibitors of the mono-ADP-ribosyltransferase PARP10. nih.gov

EnzymeInhibitorIC50/Ki ValueInhibition TypeReference(s)
Poly(ADP-ribose) polymeraseThis compound9.1 µM- dtic.mil
Poly(ADP-ribose) synthetaseThis compound-Mixed-type researchgate.netnih.gov
Poly(ADP-ribose) synthetase3-Aminobenzamide< 2 µM (Ki)Competitive nih.gov
Poly(ADP-ribose) synthetase3-Methoxybenzamide< 2 µM (Ki)Competitive nih.gov

Matrix Metalloproteinase (MMP) Inhibition

Derivatives of this compound have been investigated for their ability to inhibit matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. researchgate.netmdpi.com

One study reported that a thiophene-substituted N-hydroxy-4-(3-phenylpropanamido)benzamide derivative, 5j, downregulated the active form of MMP2. nih.gov Another research effort focused on star-shaped triazine dendrimers decorated with terminal hydroxamic acids, which demonstrated MMP-9 inhibitory potential. nih.govacs.org Additionally, new N-hydroxybutanamide derivatives have been synthesized and evaluated as MMP inhibitors, with one iodoaniline derivative showing inhibition of MMP-2, MMP-9, and MMP-14 with IC50 values of 1–1.5 μM. nih.gov

Derivative ClassTarget MMP(s)ActivityReference(s)
Thiophene substituted N-hydroxy-4-(3-phenylpropanamido)benzamide (5j)MMP2Downregulated active form nih.gov
Star-shaped triazine dendrimers with terminal hydroxamic acidsMMP-9Inhibitory potential nih.govacs.org
Iodoaniline derivative of N1-hydroxy-N4-phenylbutanediamideMMP-2, MMP-9, MMP-14IC50 of 1–1.5 μM nih.gov

Inhibition of Glycosidases and Other Metabolic Enzymes (e.g., α-amylase, tyrosinase, lipoxygenase, carbonic anhydrase)

The inhibitory potential of this compound and its derivatives extends to various metabolic enzymes.

α-Glucosidase and α-Amylase: 3-hydroxybenzoic acid, a related compound, has been shown to have a high affinity for α-glucosidase enzyme sites. researchgate.net It was identified as a component of a fungal extract that exhibited α-amylase inhibition. researchgate.net Docking studies have also suggested the potential of 3-hydroxybenzoic acid as an α-glucosidase inhibitor. cabidigitallibrary.org

Lipoxygenase: 3-hydroxybenzoic acid has been isolated from plant sources and has shown inhibitory activity against the enzyme lipoxygenase. koreascience.krnih.govnih.gov

EnzymeInhibitorSource/StudyActivityReference(s)
α-Glucosidase3-Hydroxybenzoic acidFungal metaboliteHigh affinity researchgate.net
α-Amylase3-Hydroxybenzoic acidFungal extractInhibitory activity researchgate.net
Lipoxygenase3-Hydroxybenzoic acidIndigofera oblongifoliaInhibitory activity koreascience.krnih.gov
Lipoxygenasep-Hydroxybenzoic acidVitex agnus-castusSignificant anti-inflammatory activity nih.gov

Inhibition of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA)

Currently, there is no publicly available research specifically detailing the inhibition of N-Acylethanolamine-hydrolyzing Acid Amidase (NAAA) by this compound derivatives within the provided search results.

Inhibition of Polyphenol Oxidases (PPOs)

3-hydroxybenzoic acid has been identified as an effective inhibitor of polyphenol oxidase (PPO). nih.gov In a study on potato PPO, 3-hydroxybenzoic acid displayed competitive inhibition with a Ki value of 0.28 ± 0.07 mM, making it the most effective inhibitor among the phenolic acids tested. nih.goveurekaselect.com The IC50 values for phenolic acids in this study ranged from 0.36 to 2.12 mM. nih.gov Molecular docking studies have also indicated that monohydroxybenzoic acids, including m-hydroxybenzoic acid (3-hydroxybenzoic acid), have high affinities for grape polyphenol oxidase. mdpi.com

EnzymeInhibitorKi ValueIC50 Range (for phenolic acids)Inhibition TypeReference(s)
Potato Polyphenol Oxidase3-Hydroxybenzoic acid0.28 ± 0.07 mM0.36-2.12 mMCompetitive nih.goveurekaselect.com
Grape Polyphenol Oxidasem-Hydroxybenzoic acid--High affinity (docking study) mdpi.com

Antimicrobial and Antifungal Efficacy

The antimicrobial and antifungal properties of this compound derivatives are well-documented, with numerous studies highlighting their potential to combat a variety of pathogens.

Derivatives of this compound have shown notable antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. For instance, 4-(2,4-dichlorophenoxy)-3-hydroxybenzamide, a derivative of triclosan (B1682465), is anticipated to possess broad-spectrum antibacterial properties. ontosight.ai The structural modifications, including the hydroxyl group and the dichlorophenoxy moiety, are crucial for its interaction with microbial targets. ontosight.ai

Research into other related structures, such as hydroxamic acid derivatives, has revealed potent antibacterial action. These compounds can chelate metal ions like Fe³⁺ and Zn²⁺, which are essential for bacterial enzymes, and disrupt bacterial iron uptake, leading to a bacteriostatic or bactericidal effect. The benzene (B151609) sulfonamide moiety, also found in some derivatives, can inhibit bacterial dihydropteroate (B1496061) synthase, further contributing to the antibacterial effect. rsc.org

A study on a novel p-hydroxybenzoic acid derivative, 5-(p-hydroxybenzoyl) shikimic acid, isolated from Bacopa procumbens, demonstrated moderate antibacterial activity against methicillin-resistant Staphylococcus haemolyticus and Escherichia coli. mdpi.com Similarly, certain diphenyltin(IV) hydroxybenzoate derivatives have been synthesized and tested for their antiproliferative activity, which can be an indicator of antibacterial potential. x-mol.net

The following table summarizes the antibacterial activity of selected this compound and related derivatives:

Compound/DerivativeBacterial Strain(s)Activity/Potency
4-(2,4-dichlorophenoxy)-3-hydroxybenzamideBroad spectrum (anticipated)Antimicrobial properties conferred by hydroxyl and dichlorophenoxy groups. ontosight.ai
5-(p-hydroxybenzoyl) shikimic acidStaphylococcus haemolyticus (MRSH), Escherichia coliModerate activity (MIC = 100 µg/mL). mdpi.com
Hydroxamic acid derivativesGeneral bacteriaInhibit bacterial metalloenzymes by chelating essential metal ions. rsc.org
Benzene sulfonamide derivativesGeneral bacteriaInhibit bacterial dihydropteroate synthase. rsc.org

In addition to their antibacterial effects, this compound derivatives have demonstrated significant antifungal activity. The compound 4-(2,4-dichlorophenoxy)-3-hydroxybenzamide is expected to be effective against a variety of fungi. ontosight.ai

The mechanisms underlying the antifungal action of these derivatives are multifaceted. For example, matrine (B1676216) derivatives incorporating a hydroxamic acid moiety have shown exceptional inhibitory activity against Candida albicans. rsc.org The proposed mechanisms include the prevention of biofilm formation and the disruption of established biofilms. rsc.orgrsc.org Molecular docking studies suggest that these compounds interact with fungal proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces. rsc.org

Furthermore, the chelation of essential metal ions by hydroxamic acid groups is a key mechanism, as it can inhibit fungal metalloenzymes. rsc.org Benzoic acid and its hydroxylated derivatives have also been shown to possess fungistatic activity against plant pathogens like Alternaria solani, which could be due to a reduction in cellular energy levels. nih.gov

The antifungal activity of selected derivatives is highlighted in the table below:

Compound/DerivativeFungal Strain(s)Activity/Potency/Mechanism
4-(2,4-dichlorophenoxy)-3-hydroxybenzamideBroad spectrum (anticipated)General antifungal activity. ontosight.ai
Matrine-hydroxamic acid derivativesCandida albicansPotent inhibition, prevention of biofilm formation, and disruption of mature biofilms. rsc.orgrsc.org
Benzoic acid and its hydroxylated derivativesAlternaria solaniStrong, concentration-dependent fungistatic activity. nih.gov
3-hydroxybenzoic acid intercalated into layered double hydroxidesCandida albicansEffective antifungal properties. nih.gov

Antibacterial Spectrum and Potency

Antiviral Activity (e.g., Human Adenovirus, HIV-1 Reverse Transcriptase)

The antiviral potential of this compound derivatives has been investigated against several viruses, including human adenovirus (HAdV) and human immunodeficiency virus type 1 (HIV-1). Salicylamide (2-hydroxybenzamide) derivatives, such as niclosamide (B1684120) and nitazoxanide (B1678950), have demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses. nih.gov

Some uracil (B121893) derivatives are known to be active against human adenovirus and cytomegalovirus. google.com Specifically, 1,3-disubstituted uracil derivatives have been evaluated for their activity against HIV-1 and human cytomegalovirus (HCMV). nih.gov The nitrogen of the 1-cyanomethyl group in these derivatives is thought to be important for anti-HIV-1 activity, suggesting an interaction with the amino acid residues of HIV-1 reverse transcriptase. nih.gov

While direct studies on this compound derivatives and HAdV are limited, the broader class of hydroxybenzoic acids and their derivatives have shown promise. The development of effective antiviral agents acting directly on viruses like SARS-CoV-2 is an area of active research, with some uracil derivatives showing potential. google.com

Anticancer and Antiproliferative Activities

Derivatives of this compound have emerged as a promising class of compounds in cancer research, exhibiting significant anticancer and antiproliferative effects across various cancer cell lines.

For instance, diphenyltin(IV) 3-hydroxybenzoate has shown activity against the MCF-7 breast cancer cell line. x-mol.net Similarly, novel brominated methoxyquinoline and nitrated bromoquinoline derivatives have demonstrated antiproliferative activity against C6, HeLa, and HT29 cancer cell lines. researchgate.net The anticancer potential of these compounds is often attributed to their ability to inhibit histone deacetylases (HDACs), which play a crucial role in regulating gene expression and are often dysregulated in cancer. nih.govresearchgate.net

The antiproliferative activity of selected derivatives is summarized below:

Compound/DerivativeCancer Cell Line(s)Activity/Potency
Diphenyltin(IV) 3-hydroxybenzoateMCF-7 (breast cancer)Active against this cell line. x-mol.net
Brominated methoxyquinolines and nitrated bromoquinolinesC6 (glioma), HeLa (cervical cancer), HT29 (colon cancer)Significant inhibitory effects. researchgate.net
2,4-imidazolinedione N-hydroxybenzamide derivativesK562, PC-3, MDA-MB-231Superior antiproliferative activities. ekb.eg
2-Methoxy-5-amino-N-hydroxybenzamideHT-115 (colon cancer)Blocks growth and enhances cell death. portlandpress.com

One of the key mechanisms through which this compound derivatives exert their anticancer effects is by modulating the cell cycle of cancer cells, often leading to cell cycle arrest at specific phases.

For example, 2-methoxy-5-amino-N-hydroxybenzamide has been shown to induce a block in the G0/G1 phase of the cell cycle in HT-115 colon cancer cells. portlandpress.com Similarly, a novel imidazo-benzamide derivative was found to arrest the cell cycle in the G1 phase in A549 lung cancer cells. nih.gov This G1 phase arrest is often associated with the downregulation of cyclins D and E and their corresponding cyclin-dependent kinases (CDKs). nih.gov

In other studies, a mifepristone (B1683876) derivative, FZU-00,003, inhibited cell cycle progression, particularly at the G1/S transition, in triple-negative breast cancer cell lines. ijbs.com Furthermore, some benzamide derivatives have been found to arrest the cell cycle of HCT116 cells at the G0-G1 phase. researchgate.net

The table below details the effects of various derivatives on cell cycle progression:

Compound/DerivativeCancer Cell Line(s)Effect on Cell Cycle
2-Methoxy-5-amino-N-hydroxybenzamideHT-115 (colon cancer)G0/G1 phase arrest. portlandpress.com
Imidazo-benzamide derivative (TBUEIB)A549 (lung cancer)G1 phase arrest. nih.gov
Mifepristone derivative (FZU-00,003)HCC1937, SUM149PT (triple-negative breast cancer)G1/S progression inhibition. ijbs.com
Benzamide derivative (Compound 7e)HCT116 (colon cancer)G0-G1 phase arrest. researchgate.net

Inducing apoptosis, or programmed cell death, is a critical strategy in cancer therapy. Many this compound derivatives have demonstrated the ability to trigger apoptosis in various cancer cell lines.

The induction of apoptosis is often mediated through the activation of caspases, a family of proteases that execute the apoptotic process. For instance, a novel imidazo-benzamide derivative was found to increase the expression of caspase-3 in A549 lung cancer cells. nih.gov Similarly, certain benzamide derivatives were associated with a significant increase in the levels of caspase-3 and caspase-8 in HCT116 cells. researchgate.net

The mifepristone derivative FZU-00,003 was also shown to induce apoptosis in a dose-dependent manner in triple-negative breast cancer cell lines. ijbs.com Furthermore, some betulinic acid ester derivatives have been found to induce apoptosis through the activation of the caspase cascade. mdpi.com The novel benzothiazole (B30560) derivative PB11 has also been shown to induce apoptosis in U87 and HeLa cells by increasing caspase-3 and -9 activities. nih.gov

The apoptotic effects of these derivatives are summarized in the following table:

Compound/DerivativeCancer Cell Line(s)Apoptotic Mechanism
Imidazo-benzamide derivative (TBUEIB)A549 (lung cancer)Increased expression of caspase-3. nih.gov
Benzamide derivative (Compound 7e)HCT116 (colon cancer)Significant increase in caspase-3 and caspase-8 levels. researchgate.net
Mifepristone derivative (FZU-00,003)HCC1937, SUM149PT (triple-negative breast cancer)Dose-dependent induction of apoptosis. ijbs.com
Betulinic acid ester derivativesA549 (lung), PC-3 (prostate)Induction of apoptosis via caspase-3/7 activity. mdpi.com
Benzothiazole derivative (PB11)U87 (glioblastoma), HeLa (cervical cancer)Increased caspase-3 and -9 activities. nih.gov

Selective Cytotoxicity Against Cancer Cell Types

Derivatives of this compound have been the subject of numerous studies to evaluate their potential as anticancer agents, with research demonstrating selective cytotoxic effects against a variety of cancer cell lines. These compounds have been shown to inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and disrupting the cell cycle.

One area of investigation involves derivatives of 3-Amino-5-hydroxybenzamide (AHBA), which have shown cytotoxic activity against human lung cancer (A-549) and breast cancer (MCF-7) cells in vitro. Further research into hydroxybenzoic acid derivatives has identified specific compounds with notable cytotoxicity. For instance, a study on newly synthesized hydroxybenzoic acid derivatives tested their effects on DLD-1 colorectal adenocarcinoma cells, HeLa cervical cancer cells, and MCF-7 breast cancer cells using the MTT viability assay. researchgate.net Compound 8 from this study was cytotoxic against all three cell lines, while compound 9 was only effective against HeLa cells, and compound 10 showed cytotoxicity towards DLD-1 and HeLa cells. researchgate.net

Structural modifications have led to the development of novel compounds with enhanced and selective anticancer properties. Thiophene-3-benzamide derivatives, for example, have demonstrated significant cytotoxicity against the estrogen-dependent breast cancer cell line MCF7, with minimal impact on other cell lines like skin, osteosarcoma, and triple-negative breast cancer cells. nih.gov Similarly, the introduction of quinoline (B57606) moieties has produced derivatives with antiproliferative effects. Novel brominated methoxyquinolines and nitrated bromoquinolines have been tested against C6 glioma, HeLa cervical, and HT29 colon cancer cell lines, with one compound, in particular, showing high activity with IC50 values ranging from 5.45 to 9.6 μg/mL. researchgate.net

The principle of combining natural product scaffolds with other chemical entities has also been explored. Derivatives of oleanolic and glycyrrhetinic acids were synthesized and tested against a panel of cancer cell lines. nih.gov One such derivative, compound 3m, showed high inhibitory activity against SGC-7901 (gastric cancer), MCF-7 (breast cancer), and Eca-109 (esophageal cancer) cell lines. nih.gov Another compound, 5b, was most potent against Hep-G2 (hepatoma) cells, while compound 3l exhibited strong selective inhibition of HeLa cells. nih.gov

Table 1: Selective Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines
Derivative ClassSpecific Compound(s)Cancer Cell Line(s)Observed EffectReference
3-Amino-5-hydroxybenzamide (AHBA) DerivativesNot specifiedA-549 (Lung), MCF-7 (Breast)Inhibition of proliferation, induction of apoptosis, cell cycle disruption.
Hydroxy Benzoic Acid DerivativesCompound 8DLD-1 (Colorectal), HeLa (Cervical), MCF-7 (Breast)Cytotoxic with IC50 values of 25.05, 23.88, and 48.36 µM, respectively. researchgate.net
Compound 9HeLa (Cervical)Cytotoxic with an IC50 value of 37.67 µM.
Compound 10DLD-1 (Colorectal), HeLa (Cervical)Cytotoxic with IC50 values of 27.26 and 19.19 µM, respectively.
Thiophene-3-benzamide DerivativesPanel A compoundsMCF7 (Breast)Significant cytotoxicity with minimal effect on skin, osteosarcoma, and triple-negative breast cancer cells. nih.gov
Quinoline DerivativesCompound 11C6 (Glioma), HeLa (Cervical), HT29 (Colon)Significant inhibitory effects with IC50 values of 5.45–9.6 μg/mL. researchgate.net
Oleanolic/Glycyrrhetinic Acid DerivativesCompound 3mSGC-7901 (Gastric), MCF-7 (Breast), Eca-109 (Esophageal)High inhibitory activities with IC50 values of 7.57, 5.51, and 5.03 µM, respectively. nih.gov
Compound 5bHep-G2 (Hepatoma)Strongest inhibitory activity with an IC50 value of 3.74 µM.
Compound 3lHeLa (Cervical)Strong selective inhibition with the lowest IC50 value of 4.32 µM.

Neuroprotective and Anti-Inflammatory Effects

Derivatives of this compound have demonstrated significant potential in the realms of neuroprotection and anti-inflammatory action. These dual activities are crucial for addressing neurodegenerative diseases, which often involve components of oxidative stress and inflammation.

Research suggests that derivatives of 3-Amino-5-hydroxybenzamide (AHBA) may possess neuroprotective properties. More specifically, dual-target hydroxybenzoic acid derivatives have been developed to act as both mitochondriotropic antioxidants and cholinesterase inhibitors, a strategy aimed at managing Alzheimer's disease. frontiersin.org These compounds were shown to prevent Aβ-induced cytotoxicity in differentiated human neuroblastoma (SH-SY5Y) cells, highlighting their neuroprotective capabilities. frontiersin.org A comparative study of the anthocyanin metabolites, protocatechuic acid and 4-hydroxybenzoic acid, revealed their ability to mitigate oxidative stress. nih.gov However, their neuroprotective effects varied depending on the type of stressor; 4-hydroxybenzoic acid was uniquely protective under conditions of excitotoxicity. nih.gov

The anti-inflammatory properties of these derivatives are also well-documented. For instance, 3,5-di-tert-butyl-4-hydroxybenzoic acid derivatives show significant anti-inflammatory activity, which is not always directly related to their antioxidant capacity. researchgate.net Other studies have highlighted the anti-inflammatory effects of protocatechuic acid (PCA) and gentisic acid (DHB), which can reduce the production of inflammatory mediators like IL-6. mdpi.com The anti-neuroinflammatory effects of certain plant extracts containing hydroxycinnamic acids have been demonstrated by their ability to prevent the gene expression of IL-6 and COX-2, which are key biomarkers of neuroinflammation. mdpi.com Furthermore, novel sultam derivatives synthesized from saccharin (B28170) have exhibited excellent to moderate anti-inflammatory activity by affecting levels of IL-6 and TNF-α. nih.gov

Table 2: Neuroprotective and Anti-inflammatory Activities of this compound Derivatives
Derivative ClassSpecific Compound(s)ActivityKey FindingsReference
3-Amino-5-hydroxybenzamide (AHBA) DerivativesNot specifiedNeuroprotectiveSuggested to possess neuroprotective properties.
Mitochondriotropic AntioxidantsAntiOxBEN1, AntiOxBEN2, Compounds 15-18NeuroprotectivePrevented Aβ-induced cytotoxicity in SH-SY5Y cells. Acted as dual-target cholinesterase inhibitors. frontiersin.org
Anthocyanin Metabolites4-Hydroxybenzoic acid (HBA)NeuroprotectiveProtected against excitotoxicity-induced neuronal cell death. nih.gov
3,5-di-tert-butyl-4-hydroxybenzoic acid derivativesNot specifiedAnti-inflammatoryPossess significant anti-inflammatory activity, partly related to lipoxygenase inhibition. researchgate.net
Hydroxybenzoic AcidsProtocatechuic acid (PCA), Gentisic acid (DHB)Anti-inflammatoryDiminished the production of inflammatory mediators like IL-6. mdpi.com
Sultam Derivatives (from Saccharin)Compounds 2, 3a-gAnti-inflammatoryExhibited excellent to moderate activity toward both IL-6 and TNF-α. nih.gov

Other Biological Activities (e.g., β-Cell Protection against ER Stress, Anti-Platelet Aggregation, Antiestrogenic, Hypoglycemic)

Beyond their cytotoxic and neuroprotective effects, derivatives of this compound exhibit a wide array of other biological activities that are of significant pharmacological interest.

β-Cell Protection against ER Stress: Endoplasmic reticulum (ER) stress is a key factor in pancreatic β-cell dysfunction and death, which contributes to the development of diabetes. nih.gov Several this compound derivatives have been identified as potent protectors of β-cells against ER stress-induced apoptosis. nih.govnih.gov One study identified WO3i (3-hydroxy-N-(4-[trifluoromethyl]benzyl)benzamide) which demonstrated 100% maximal protective activity with an EC50 of 0.19 μM. nih.gov This compound works by suppressing the expression of CHOP, a key mediator of ER stress-induced cell death, and by inhibiting all three pathways of the unfolded protein response (UPR). nih.gov Another optimized derivative, a 3-(N-piperidinyl)methyl benzamide (compound 13d), showed even greater potency, protecting β-cells with an EC50 value of 0.032 µM. nih.gov This compound also alleviates ER stress by suppressing the UPR and related apoptotic genes. nih.gov Patent literature further supports the use of novel 3-(N-piperidinyl)methyl benzamide derivatives for treating diseases associated with ER stress, such as diabetes. wipo.int

Anti-Platelet Aggregation: Platelet aggregation is a critical process in thrombosis, and its inhibition is a key therapeutic strategy for cardiovascular diseases. wikipedia.org Derivatives of 3-hydroxybenzoic acid have been shown to possess anti-platelet aggregating properties. rasayanjournal.co.inijsrst.comresearchgate.net Specifically, N-hydroxybenzoyl taurine (B1682933) compounds have been synthesized and evaluated for this activity. eco-vector.com The dipotassium (B57713) salt of N-(3-hydroxybenzoyl)taurine (compound C-60) significantly reduced the degree of platelet aggregation in animal blood plasma at concentrations of 10⁻⁷ and 10⁻⁸ M. eco-vector.com This effect was more pronounced than that of the reference drug, acetylsalicylic acid. eco-vector.com Additionally, novel nitric oxide (NO)-donating ligustrazine derivatives have been designed as potent antiplatelet aggregation agents for the potential treatment of ischemic stroke. mdpi.com

Antiestrogenic Activity: The antiestrogenic activity of 3-hydroxybenzoic acid derivatives has also been reported, suggesting their potential use in hormone-dependent conditions. rasayanjournal.co.inijsrst.comresearchgate.net Research has focused on designing compounds that can act as estrogen receptor (ER) antagonists. nih.gov A study on thiophene-3-benzamide derivatives found them to be potential ER-antagonists that lack the undesirable uterotrophic activity sometimes associated with other selective estrogen modulators. nih.gov Molecular modeling suggested that the active compounds adopt a favorable conformation in the ER active site, leading to an antiestrogenic effect. nih.gov

Hypoglycemic Effects: Several derivatives have been investigated for their ability to lower blood glucose levels, making them potential candidates for anti-diabetic therapies. The literature notes the general hypoglycemic properties of 3-hydroxybenzoic acid. rasayanjournal.co.inijsrst.comresearchgate.net More specific research has identified derivatives of 1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene as inhibitors of protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) signaling. researchgate.net One such compound significantly improved glucose tolerance and lowered fasting glucose levels in a diabetic mouse model. researchgate.net Another study found that among various hydroxybenzoic acid derivatives, gallic acid was most effective at improving hepatic insulin resistance in free fatty acid-induced HepG2 cells. nih.gov Its mechanism involves the miR-1271/IRS1/PI3K/AKT/FOXO1 pathway. nih.gov Furthermore, prenylated p-hydroxybenzoic acid derivatives have demonstrated α-glucosidase-inhibitory activity, which can help control postprandial hyperglycemia. mdpi.com

Table 3: Other Biological Activities of this compound Derivatives
Biological ActivityDerivative Class / Specific CompoundKey FindingsReference
β-Cell Protection against ER StressWO3i (3-hydroxy-N-(4-[trifluoromethyl]benzyl)benzamide)Protects pancreatic β-cells against ER stress with an EC50 of 0.19 μM by suppressing CHOP expression. nih.gov
3-(N-piperidinyl)methyl benzamide derivative (13d)Protects β-cells against ER stress-induced death with an EC50 of 0.032 µM by suppressing all three UPR branches. nih.gov
Anti-Platelet AggregationDipotassium salt of N-(3-hydroxybenzoyl)taurine (C-60)Significantly reduces platelet aggregation, more effectively than acetylsalicylic acid. eco-vector.com
Nitric oxide (NO)-donating ligustrazine derivativesDesigned as potent inhibitors of platelet aggregation. mdpi.com
AntiestrogenicThiophene-3-benzamide derivativesAct as potential ER-antagonists without uterotrophic activity. nih.gov
Hypoglycemic1,4-bis(3-hydroxycarbonyl-4-hydroxyl)styrylbenzene derivativesAct as PTP1B inhibitors, improving glucose tolerance in diabetic mice. researchgate.net
Gallic acidAttenuates insulin resistance via the miR-1271/IRS1/PI3K/AKT/FOXO1 pathway. nih.gov
Prenylated p-hydroxybenzoic acid derivativesExhibit α-glucosidase-inhibitory activity. mdpi.com

Mechanistic Studies of Action for 3 Hydroxybenzamide and Its Analogues

Elucidation of Molecular Targets and Binding Interactions

A significant molecular target for 3-hydroxybenzamide and several of its analogues is poly(ADP-ribose) polymerase (PARP) , an enzyme crucial for DNA repair. googleapis.comacs.org The benzamide (B126) structure, particularly the carbamoyl (B1232498) group attached to an aromatic ring, is a common feature among many PARP inhibitors. acs.org The inhibitory action stems from the molecule's ability to occupy the nicotinamide-binding site of the PARP enzyme, thereby preventing the synthesis of poly(ADP-ribose) chains, a critical step in the repair of single-strand DNA breaks. acs.orgtandfonline.com For instance, 3-aminobenzamide (B1265367), a close analogue, is a well-known nonselective PARP inhibitor that mimics NAD+ to bind within the nicotinamide (B372718) sub-site. tandfonline.com The addition of a 3-aminobenzamide motif to other molecules has been shown to enhance their PARP1 inhibitory activity by anchoring the compound to the enzyme. tandfonline.com

Derivatives of this compound have also been investigated as inhibitors of other enzymes, such as histone deacetylases (HDACs) and cholinesterases . ontosight.aieurekaselect.comresearchgate.net In the case of HDACs, the hydroxamic acid derivatives of benzamides are particularly effective. researchgate.net The hydroxyl and amide groups can form hydrogen bonds and other interactions with amino acid residues in the active site of these enzymes, leading to their inhibition. For example, N-hydroxybenzamides can act as potent HDAC inhibitors. researchgate.net

The binding interactions often involve a combination of forces. For instance, in the inhibition of PARP1, a 3-aminobenzamide moiety can anchor the inhibitor into the nicotinamide sub-site, while other parts of the molecule can form π-π stacking interactions with aromatic residues like tyrosine. tandfonline.com Similarly, in the inhibition of other enzymes, the hydroxyl group may engage in hydrogen bonding, a different interaction compared to the amino group found in other inhibitors which might coordinate with metal ions in the active site.

The table below summarizes the key molecular targets of this compound and its analogues, along with the primary binding interactions involved.

Compound ClassMolecular TargetKey Binding Interactions
Benzamides (including this compound)Poly(ADP-ribose) polymerase (PARP)Hydrogen bonds, π-π stacking, occupying the nicotinamide-binding site. acs.orgtandfonline.com
N-HydroxybenzamidesHistone deacetylases (HDACs)Hydrogen bonds, chelation of metal ions in the active site. ontosight.airesearchgate.net
Salicylanilide (B1680751) AnaloguesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Hydrogen bonds, interactions modulated by substitution patterns. eurekaselect.com
2-AminobenzamidesHistone deacetylases (HDACs)Coordination with zinc ions in the active site.

It is important to note that the binding is often not limited to a single, specific interaction but is rather the cumulative effect of multiple interactions, including electrostatic and pi-stacking forces, between the compound and the target protein. researchgate.net The specific three-dimensional arrangement of functional groups on the benzamide scaffold is critical for determining its affinity and selectivity for a particular molecular target. researchgate.net

Investigation of Intracellular Signaling Pathway Modulation

The biological effects of this compound and its analogues are often mediated through the modulation of key intracellular signaling pathways. These pathways are critical for cellular processes such as protein folding, DNA replication, and apoptosis.

The Unfolded Protein Response (UPR) is a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). sochob.cl Chronic UPR activation can lead to cell death and is implicated in various diseases. sochob.clembopress.org Certain derivatives of this compound have been identified as suppressors of the UPR. nih.gov

For example, a derivative of this compound, WO3i (3-hydroxy-N-(4-[trifluoromethyl]benzyl)benzamide), has been shown to protect pancreatic β-cells from ER stress-induced apoptosis. nih.gov Mechanistically, WO3i suppresses the activation of all three major UPR pathways: the PERK, IRE1α, and ATF6 pathways. nih.gov This suppression prevents the downstream activation of apoptotic genes and the expression of CHOP, a key mediator of ER stress-induced cell death. nih.gov By dampening the UPR, these compounds can protect cells from the detrimental effects of prolonged ER stress. embopress.orgnih.gov

This compound and its analogues, particularly those that function as PARP inhibitors, can interfere with the DNA replication process. googleapis.comacs.org DNA replication is a fundamental process for cell proliferation and involves a complex machinery of enzymes to ensure the faithful copying of the genome. libretexts.orgopentextbc.ca

PARP enzymes play a critical role in the repair of single-strand DNA breaks (SSBs). acs.org When these breaks occur, PARP is recruited to the site of damage and synthesizes poly(ADP-ribose) chains, which in turn recruit other DNA repair proteins. acs.org By inhibiting PARP, this compound and its analogues prevent the repair of these SSBs. acs.org During DNA replication, when a replication fork encounters an unrepaired SSB, it can lead to the formation of a double-strand break (DSB). acs.org In cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death. acs.org This mechanism of action, known as synthetic lethality, is a key strategy in cancer therapy. acs.orgtandfonline.com

The interference with DNA replication is not due to direct inhibition of the replication machinery itself, but rather through the inhibition of a crucial DNA repair process that is essential for maintaining genomic integrity during replication. acs.orglibretexts.org

This compound and its analogues can modulate apoptotic pathways through multiple mechanisms, often as a consequence of their effects on other cellular processes like the UPR and DNA damage repair. acs.orgnih.govcore.ac.uk Apoptosis is a programmed cell death process that involves the activation of a cascade of proteases called caspases. frontiersin.orgmdpi.com

As mentioned earlier, derivatives of this compound can suppress ER stress-induced apoptosis by inhibiting the expression of CHOP (C/EBP homologous protein). nih.govcore.ac.uk CHOP is a transcription factor that is upregulated during severe ER stress and promotes apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins like Bim and DR5. nih.gov By suppressing CHOP expression, these compounds can prevent the activation of the apoptotic cascade. nih.gov

Conversely, in the context of cancer therapy, PARP inhibitors derived from this compound can induce apoptosis in cancer cells with defective DNA repair mechanisms. acs.org The accumulation of unrepaired double-strand breaks triggers the intrinsic apoptotic pathway. acs.org This pathway involves the release of cytochrome c from the mitochondria, which then forms a complex with Apaf-1 and procaspase-9 called the apoptosome. mdpi.com The apoptosome activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the dismantling of the cell. mdpi.com

The table below provides a summary of the modulation of key apoptotic proteins by this compound and its analogues.

Compound ClassModulated ProteinEffectConsequence
This compound DerivativesCHOPSuppression of expression nih.govcore.ac.ukInhibition of ER stress-induced apoptosis nih.gov
PARP Inhibitor AnaloguesCaspase-9Activation (indirectly) acs.orgmdpi.comInduction of apoptosis in HR-deficient cells acs.org
PARP Inhibitor AnaloguesCaspase-3Activation (indirectly) acs.orgmdpi.comExecution of apoptosis mdpi.com

Therefore, the modulation of apoptotic pathways by this compound and its analogues is context-dependent, either promoting cell survival by mitigating ER stress or inducing cell death in specific therapeutic settings.

DNA Replication Process Interference

Enzymatic Inhibition Kinetics and Binding Site Characterization

The inhibitory activity of this compound and its analogues against various enzymes is characterized by their inhibition kinetics and the specific interactions they form within the enzyme's binding site. libretexts.orgnumberanalytics.com

Many inhibitors derived from this compound exhibit reversible inhibition, meaning they form non-covalent complexes with the enzyme, and their effect can be reversed by removing the inhibitor. ucl.ac.uk The type of reversible inhibition can be competitive, non-competitive, or uncompetitive, depending on whether the inhibitor binds to the active site, an allosteric site, or the enzyme-substrate complex, respectively. libretexts.orgcmu.edu

For PARP inhibitors, including those based on the benzamide scaffold, the inhibition is often competitive with respect to the enzyme's substrate, NAD+. acs.org This indicates that the inhibitor binds to the same active site as NAD+, specifically the nicotinamide-binding pocket. acs.orgtandfonline.com Kinetic analyses of these inhibitors are used to determine key parameters such as the IC50 (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Ki (the inhibition constant, which reflects the binding affinity of the inhibitor for the enzyme). numberanalytics.com A lower Ki value indicates a higher binding affinity. numberanalytics.com

The table below illustrates the kinetic parameters and binding site features for some analogues of this compound.

Inhibitor ClassTarget EnzymeInhibition TypeKey Binding Site InteractionsKinetic Parameters
Benzamide AnaloguesPARP1Competitive (with NAD+) acs.orgHydrogen bonds with active site residues (e.g., Asp863), π-π stacking with Tyr907. tandfonline.comIC50, Ki numberanalytics.com
N-HydroxybenzamidesHDACsNot specifiedChelation of zinc ion in the active site, hydrogen bonds. researchgate.netIC50 values in the sub-micromolar range have been reported for some analogues. researchgate.net
Salicylanilide AnaloguesAChE, BuChENot specifiedInteractions are dependent on the substitution pattern. eurekaselect.comIC50 values in the micromolar range have been reported. eurekaselect.com

Computational methods, such as molecular docking, are often used to predict and visualize the binding modes of these inhibitors and to understand the structure-activity relationships, which can guide the design of more potent and selective inhibitors. researchgate.net

Cellular Permeability and Intracellular Accumulation Mechanisms

For this compound and its analogues to exert their biological effects, they must be able to cross the cell membrane and accumulate inside the cell to reach their intracellular targets. researchgate.netacs.org The cellular permeability and intracellular accumulation of these compounds are influenced by their physicochemical properties, such as size, hydrophobicity, and the presence of specific functional groups. researchgate.netacs.org

Generally, small, hydrophobic molecules can more easily diffuse across the lipid bilayer of the cell membrane. researchgate.net The hydrophobicity of a compound is often expressed by its logP value (the logarithm of its partition coefficient between octanol (B41247) and water), with values between 1 and 5 often being associated with good membrane permeability. researchgate.net However, excessive hydrophobicity can lead to poor solubility and non-specific binding.

The intracellular concentration of a compound is not solely determined by its passive diffusion across the membrane but is also affected by active transport processes, including efflux pumps that can actively remove foreign compounds from the cell. acs.org Therefore, the net intracellular accumulation is a balance between influx and efflux.

Studies on analogues of this compound have shown that modifications to the chemical structure can significantly impact intracellular accumulation. For example, in a study of sulfonyladenosine analogues, it was found that intracellular accumulation correlated with properties such as size, hydrophobicity, and aromatic ring content. acs.org In some cases, more polar analogues showed higher accumulation than more hydrophobic ones, suggesting that passive diffusion is not the only mechanism at play and that specific transporters may be involved. acs.org

The mechanisms of intracellular accumulation can be complex and may involve a combination of passive diffusion, facilitated diffusion, and active transport. slideshare.net The specific mechanisms can also vary between different cell types and organisms. acs.org

The table below summarizes the factors influencing the cellular permeability and intracellular accumulation of this compound and its analogues.

FactorInfluence on Permeability and Accumulation
Physicochemical Properties
SizeSmaller molecules generally permeate more easily. acs.org
Hydrophobicity (logP)An optimal range of hydrophobicity is required for membrane permeability. researchgate.net
Aromatic Ring ContentCan influence accumulation, with higher content sometimes correlating with higher accumulation. acs.org
Transport Mechanisms
Passive DiffusionA primary mechanism for small, hydrophobic molecules. researchgate.net
Efflux PumpsCan reduce intracellular accumulation by actively transporting compounds out of the cell. acs.org
Influx TransportersMay facilitate the uptake of certain compounds. acs.org

Understanding the factors that govern cellular permeability and intracellular accumulation is crucial for the design of effective drugs, as it ensures that the compound can reach its target at a sufficient concentration to elicit a therapeutic effect. acs.org

Structure Activity Relationship Sar and Computational Approaches in 3 Hydroxybenzamide Research

Systematic Structure-Activity Relationship (SAR) Investigations of 3-Hydroxybenzamide Derivatives

Systematic SAR investigations are fundamental to understanding how modifications to the this compound scaffold affect its biological activity. These studies involve synthesizing a series of analogues where specific parts of the molecule are systematically altered and then evaluating their biological effects.

A key feature of many biologically active this compound derivatives is the presence of the hydroxamic acid group (-CONHOH) or a related functional group. For instance, in the context of histone deacetylase (HDAC) inhibitors, the N-hydroxybenzamide moiety is a critical component. jprdi.vnresearchgate.net The hydroxamic acid group acts as a zinc-binding group (ZBG), chelating the zinc ion in the active site of HDAC enzymes. tandfonline.com

SAR studies have explored various modifications to the this compound core:

Substituents on the Benzene (B151609) Ring: The nature and position of substituents on the phenyl ring significantly impact activity. For example, in a series of N-hydroxycinnamamide-based HDAC inhibitors, para-substituted compounds on the benzene ring of the benzamide (B126) showed a marked increase in potency compared to ortho- or meta-substituted analogues. acs.org In another study on 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the 2-hydroxy group was found to be essential for activity, with the 3-methoxy group being optimal. nih.gov Modifications at other positions often led to a drastic loss of activity. nih.gov

Linker Modifications: In many derivatives, a linker connects the this compound core to another chemical moiety. The length and composition of this linker are crucial. A SAR-driven strategy involving the systematic variation of the linker chain length and composition has been employed to optimize drug design. rsc.org For PARP inhibitors, varying the surrogates for a piperazine (B1678402) linker was a key optimization strategy. stjohns.edu

Replacement of the Benzamide Moiety: In the design of HIV protease inhibitors, this compound was used as a P2/P2' ligand to interact with the enzyme's backbone. nih.gov SAR studies showed that benzamides were superior in potency to phenylacetamides. nih.gov

These systematic investigations provide a wealth of data that helps to build a comprehensive picture of the structural requirements for a desired biological activity.

Rational Design of this compound Analogues Based on SAR

The insights gained from SAR studies are pivotal for the rational design of new and improved this compound analogues. This approach moves beyond random screening, allowing for the targeted synthesis of compounds with predicted enhancements in potency, selectivity, or pharmacokinetic properties.

For instance, the understanding that the N-hydroxybenzamide group is a potent zinc-chelating moiety has guided the design of numerous HDAC inhibitors. jprdi.vntandfonline.com By combining this key pharmacophore with different "capping groups" and "linkers," researchers have developed a variety of HDAC inhibitors with diverse properties. tandfonline.com In one study, a series of triazolopyridine-based dual JAK/HDAC inhibitors were rationally designed by merging different pharmacophores, leading to the discovery of a potent pan-HDAC and JAK1/2 dual inhibitor. tandfonline.com

Similarly, in the development of PARP inhibitors, the inhibitory activity of a pyridyl-2-carboxamide adenine-binding motif derivative was optimized by varying linker surrogates and extending the structure into the adenine-binding pocket using different heteroaromatic moieties. stjohns.edu This rational approach led to the discovery of two promising compounds with significantly improved PARP1 inhibition and selectivity over PARP2. stjohns.edu

The design of HIV protease inhibitors also benefited from a rational approach. This compound groups were modeled as novel ligands to replace crystallographic water molecules and create direct interactions with key amino acid residues in the enzyme's active site. nih.gov This led to the synthesis of potent inhibitors. nih.gov

The rational design process is often iterative, with newly synthesized and tested compounds feeding back into the SAR model, allowing for continuous refinement and optimization.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling have become indispensable tools in the study of this compound derivatives, providing insights that are often difficult to obtain through experimental methods alone. These techniques allow for the visualization and analysis of molecular interactions at the atomic level, guiding the design and interpretation of experimental studies.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is widely used to predict the binding mode and affinity of this compound derivatives to their biological targets.

For example, molecular docking studies have been instrumental in understanding the binding of this compound-based inhibitors to enzymes like PARP-1 and histone deacetylases (HDACs). jprdi.vnmdpi.commdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the active site of the target protein. iajpr.comzhaojgroup.com In a study of quinoxaline-based PARP-1 inhibitors, molecular docking was used to determine the binding modes of the most potent compounds, revealing how they fit into the enzyme's active site. mdpi.com Similarly, for HDAC inhibitors containing a benzimidazole (B57391) scaffold, docking studies validated the affinity of the inhibitors at the active site of HDAC6 and highlighted essential residues for binding. jprdi.vn

The results of molecular docking are often expressed as a "docking score," which estimates the binding free energy. mdpi.comnih.gov Lower docking scores generally indicate a more favorable binding affinity. These scores, combined with an analysis of the predicted binding pose, provide valuable information for prioritizing compounds for synthesis and biological testing.

Molecular Dynamics Simulations for Ligand-Target Interactions

While molecular docking provides a static picture of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the nature of their interactions in a more realistic, solvated environment. mdpi.com

MD simulations have been used to study the interactions of this compound derivatives with their targets. For instance, in a study of cholinesterase inhibitors, MD simulations revealed that a potent benzoxazole (B165842) derivative was stable within the active sites of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov The root mean square deviation (RMSD) of the ligand and protein backbone over the course of the simulation is often used to assess the stability of the complex. mdpi.comnih.gov

Density Functional Theory (DFT) Calculations for Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. DFT calculations can provide valuable information about the electronic properties of this compound and its derivatives, such as the distribution of electron density, molecular orbital energies (e.g., HOMO and LUMO), and electrostatic potential.

These electronic properties are crucial for understanding the reactivity and intermolecular interactions of the molecules. For example, the molecular electrostatic potential (MEP) can identify the electron-rich and electron-poor regions of a molecule, which are important for predicting non-covalent interactions with a biological target. DFT has been used to analyze reactive sites in 4-hydroxy-benzamide derivatives. dergipark.org.tr The calculated bond lengths and angles from DFT can be compared with experimental data from X-ray crystallography to validate the computational model. dergipark.org.tr

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model is typically represented by an equation that relates one or more molecular descriptors (numerical representations of chemical structure) to the biological activity.

QSAR studies have been successfully applied to various series of this compound derivatives. For example, a 2D-QSAR model was developed for a series of N-hydroxybenzamide and N-hydroxypropenamide derivatives with HDAC6 inhibitory activity. jprdi.vnresearchgate.net The model, which was built using multiple linear regression (MLR), was able to predict the HDAC6 inhibition activity of new compounds based on a set of molecular descriptors. jprdi.vnresearchgate.net The statistical quality of a QSAR model is assessed by parameters such as the squared correlation coefficient (R²), which indicates how well the model fits the data. jprdi.vnresearchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been employed. These methods use 3D structural information to build more sophisticated models that can provide insights into the steric and electrostatic requirements for optimal activity. sigmaaldrich.com QSAR models, once validated, can be used to virtually screen large libraries of compounds and prioritize candidates for synthesis, thereby accelerating the drug discovery process.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. slideshare.net This model then serves as a 3D query for searching large compound databases, a process known as virtual screening, to identify novel molecules that are likely to be active. researchgate.net

In the context of this compound research, pharmacophore models have been developed to delineate the key structural motifs required for various biological activities. For instance, in the development of histone deacetylase (HDAC) inhibitors, a pharmacophore model might consist of features like a zinc-chelating group, a hydrophobic aromatic ring, and hydrogen bond donors and acceptors. nih.govnih.gov A study on HDAC2 inhibitors generated a four-feature pharmacophore model comprising a hydrogen bond acceptor, a hydrogen bond donor, a hydrophobic group, and a ring aromatic feature. nih.gov This model was subsequently used to screen the NCI and Maybridge databases, leading to the identification of several new potential inhibitors. nih.gov

Virtual screening can be either ligand-based or structure-based. researchgate.net Ligand-based approaches utilize the structures of known active compounds to build a pharmacophore, while structure-based methods derive the pharmacophore from the active site of the target protein. slideshare.netnih.gov Both strategies have been employed in the study of compounds related to the this compound scaffold. For example, virtual screening has been used to identify potential inhibitors for targets such as Akt2, a protein kinase involved in cancer. medsci.org The process often involves several filtering steps, including the application of Lipinski's rule of five to assess drug-likeness and ADMET (absorption, distribution, metabolism, elimination, and toxicity) analysis to predict the pharmacokinetic properties of the identified hits. medsci.org

The table below summarizes representative pharmacophore features identified in studies involving benzamide derivatives for different biological targets.

TargetPharmacophore FeaturesReference
HDAC2Hydrogen Bond Acceptor, Hydrogen Bond Donor, Hydrophobic, Ring Aromatic nih.gov
Akt2Hydrogen Bond Acceptor, Hydrophobic, Aromatic Ring medsci.org

These computational tools significantly accelerate the initial phases of drug discovery by prioritizing compounds for synthesis and biological testing, thereby saving time and resources. researchgate.net

In Silico Prediction of Biological Interactions and Selectivity

In silico methods are computational techniques used to predict the biological interactions and selectivity of molecules before they are synthesized and tested in a laboratory. mdpi.comjove.com These approaches are integral to modern drug discovery, providing insights into how a compound like this compound might interact with its biological target and whether it will affect other proteins, which could lead to unwanted side effects. nih.gov

Molecular docking is a primary in silico tool that predicts the preferred orientation of a ligand when bound to a target protein. mdpi.com This technique was used in the study of this compound derivatives as potential inhibitors of HIV-1 integrase. uthsc.edu Docking studies revealed that these compounds could adopt binding poses distinct from existing drugs, suggesting they might be effective against resistant viral strains. uthsc.edu Similarly, for derivatives of 2,6-difluoro-3-hydroxybenzamide (B1390191) targeting the bacterial protein FtsZ, computational studies suggested that specific substitutions could enhance binding by fitting into a hydrophobic subpocket of the protein. mdpi.com

Quantitative Structure-Activity Relationship (3D-QSAR) studies represent another powerful in silico approach. researchgate.net These models correlate the biological activity of a series of compounds with their 3D structural properties, such as steric and electrostatic fields. researchgate.net For a set of 70 hydroxybenzamide derivatives, a 3D-QSAR model was developed to understand their antitubulin activity. researchgate.net The resulting models, which passed rigorous statistical validation, provided a predictive tool for designing new compounds with enhanced potency. researchgate.net

The selectivity of a compound for its intended target over other proteins is a critical aspect of drug design. In silico methods can help predict this selectivity. For example, computational studies on hydroxyquinoline derivatives, which share some structural similarities with hydroxybenzamides, were used to predict their selectivity as antiviral agents against various coronaviruses. researchgate.net By evaluating the binding affinities for different viral proteins, researchers can prioritize compounds that are likely to be highly selective.

The table below provides examples of in silico predictions for various derivatives and their biological implications.

Compound/Derivative ClassBiological TargetPredicted Interaction/SelectivityReference
This compound derivativesHIV-1 IntegraseBinds to a site distinct from current inhibitors, potentially overcoming resistance. uthsc.edu
2,6-Difluoro-3-hydroxybenzamide derivativesBacterial FtsZSubstitutions enhance binding in a hydrophobic subpocket. mdpi.com
Hydroxybenzamide derivativesTubulinSteric, electrostatic, and hydrogen bond acceptor fields are key for activity. researchgate.netresearchgate.net
Hydroxyquinoline derivativesCoronavirusesPredicted to have selective antiviral activity. researchgate.net

These computational predictions are invaluable for guiding medicinal chemistry efforts, enabling the design of this compound-based compounds with improved efficacy and selectivity. nih.gov

Preclinical Evaluation and Therapeutic Potential of 3 Hydroxybenzamide Derivatives

Efficacy Studies in Relevant Biological Models (e.g., In Vivo Antitumor Assays)

The therapeutic efficacy of 3-hydroxybenzamide derivatives has been substantiated in various preclinical in vivo models, particularly in the context of oncology. These studies provide crucial evidence of the antitumor potential of this class of compounds.

A notable example is the N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivative, compound 5j . In a study utilizing a xenograft model, mice with established MDA-MB-231 human breast cancer tumors were treated with compound 5j. The results demonstrated a significant delay in tumor growth over a three-week period of peritoneal injection, highlighting its potential as a therapeutic agent for human breast cancer. nih.gov

Further investigations into novel histone deacetylase (HDAC) inhibitors led to the development of compound 11r , an N-hydroxycinnamamide-based derivative. Its potent, orally active properties were confirmed in a U937 human leukemia xenograft model, where it demonstrated significant antitumor activity. acs.org Similarly, compound (4) , a pyrimidine (B1678525) derivative, was shown to inhibit tumor growth in an MV-4-11 xenograft mouse model. ijrpr.com

The efficacy of these derivatives extends to a range of solid tumors. For instance, in a HCT116 colon cancer xenograft model, compound 18b achieved a 75.90% inhibition of tumor growth, while another focal adhesion kinase (FAK) inhibitor, compound 11w , resulted in a 74.20% reduction. researchgate.net Another derivative, compound A33 , also showed significant tumor growth inhibition in a F10-xenograft mouse model. researchgate.net

The antibody-drug conjugate MGC018 , which utilizes a duocarmycin-based payload, has shown potent antitumor activity in several xenograft models. In a Calu-6 lung cancer model, a single dose of MGC018 led to tumor volume reductions of up to 91%. aacrjournals.org In a PA-1 ovarian cancer model, treatment resulted in tumor volume reductions of up to 91%, with complete regressions observed in some animals. aacrjournals.org

Additionally, 4-Hydroxybenzoic acid (4-HBA) , a related compound, was found to enhance the anticancer effects of Adriamycin (ADM) in an MCF-7 breast cancer animal model, suggesting a role in overcoming chemoresistance. researchgate.net

Table 1: In Vivo Antitumor Efficacy of this compound Derivatives

Compound Cancer Model Efficacy Source(s)
5j MDA-MB-231 (Breast Cancer Xenograft) Significantly delayed tumor growth nih.gov
11r U937 (Leukemia Xenograft) Potent antitumor activity acs.org
18b HCT116 (Colon Cancer Xenograft) 75.90% tumor growth inhibition researchgate.net
11w HCT116 (Colon Cancer Xenograft) 74.20% tumor growth inhibition researchgate.net
A33 F10 (Melanoma Xenograft) Significantly inhibited tumor growth researchgate.net
MGC018 Calu-6 (Lung Cancer Xenograft) Up to 91% reduction in tumor volume aacrjournals.org
MGC018 PA-1 (Ovarian Cancer Xenograft) Up to 91% reduction in tumor volume aacrjournals.org
4-HBA MCF-7 (Breast Cancer Animal Model) Potentiated anticancer role of Adriamycin researchgate.net

Assessment of Biological Safety and Toxicity Profiles (e.g., Cytotoxicity, Maximum Tolerated Dose)

The preclinical safety evaluation of this compound derivatives is critical to determining their therapeutic index. These assessments typically involve in vitro cytotoxicity assays against various cell lines and in vivo studies to establish parameters like the maximum tolerated dose (MTD) and median lethal dose (LD50).

In vitro cytotoxicity studies have shown varied results depending on the specific derivative and the cell line tested. For instance, a series of novel hydroxybenzoic acid derivatives were tested against several cancer cell lines. Compound 8 showed cytotoxicity against DLD-1 colorectal adenocarcinoma, HeLa cervical cancer, and MCF-7 breast cancer cells, with IC50 values of 25.05 µM, 23.88 µM, and 48.36 µM, respectively. researchgate.net Compound 10 was also cytotoxic to DLD-1 and HeLa cells. researchgate.net In another study, N-(3,5-Bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide demonstrated the most significant cytotoxicity against HL-60 leukemia cells. iiarjournals.org However, some selective HDAC6 inhibitors, such as 4-hydroxybenzoic acid , displayed low antiproliferative activity, failing to induce significant cell death in MCF-7 cells at concentrations below 20 μM. researchgate.net This suggests that not all derivatives possess potent direct cytotoxicity. researchgate.net

In vivo toxicity studies have provided essential data on the systemic tolerance of these compounds. For the antiviral derivative, compound 15 , a maximum tolerated dose (MTD) of 150 mg/kg was established in hamsters, alongside a cytotoxic concentration (CC50) of 156.8 μM, indicating a favorable safety window for its antiviral activity. nih.gov For the anti-inflammatory derivative C1 , the LD50 in Wistar rats was determined to be greater than 2000 mg/kg for the oral route and greater than 1098 mg/kg for the intraperitoneal route, classifying it as having a low risk of acute toxicity. nih.govresearchgate.net Conversely, some derivatives require careful consideration; triclosan (B1682465) derivatives, for example, necessitate thorough evaluation due to concerns about potential endocrine disruption. ontosight.ai

Table 2: Cytotoxicity and Safety Data for this compound Derivatives

Compound Assay Type Model Result Source(s)
Compound 15 MTD Hamsters 150 mg/kg nih.gov
Compound 15 Cytotoxicity (CC50) Cell Line 156.8 µM nih.gov
Compound 8 Cytotoxicity (IC50) DLD-1 Cells 25.05 µM researchgate.net
Compound 8 Cytotoxicity (IC50) HeLa Cells 23.88 µM researchgate.net
Compound 10 Cytotoxicity (IC50) DLD-1 Cells 27.26 µM researchgate.net
Compound 10 Cytotoxicity (IC50) HeLa Cells 19.19 µM researchgate.net
Compound C1 Acute Toxicity (LD50) Wistar Rats (oral) >2000 mg/kg nih.govresearchgate.net
4-HBA Cytotoxicity MCF-7 Cells Low cytotoxicity below 20 µM researchgate.net

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Settings

Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound derivatives is fundamental to their preclinical development. These studies determine how the compounds are absorbed, distributed, metabolized, and excreted (ADME), which in turn influences their efficacy and safety.

Pharmacokinetic profiles of several derivatives have been characterized in rodent models. For compound C1 , a 5-aminosalicylic acid derivative, studies in Wistar rats following intravenous administration (50 mg/kg) revealed an elimination half-life of approximately 0.9 hours. nih.govresearchgate.net After oral administration (50 mg/kg), it reached maximum plasma concentration in 33 minutes and exhibited an oral bioavailability of about 77%, with wide distribution to all evaluated tissues. nih.govresearchgate.net Another derivative, C2 , had a shorter intravenous elimination half-life of around 33 minutes and a lower oral bioavailability of approximately 13% in rats. plos.org However, C2 was found to be distributed to all examined tissues, including the brain and colon. plos.org

Oral bioavailability is a key parameter for drug development. For the FAK inhibitor 11w , an adequate oral bioavailability of 21.02% was reported, while compound 18b showed a bioavailability of 16.37%. researchgate.net A salicylanilide (B1680751) derivative, compound 13 , demonstrated good bioavailability of 76% in mice. nih.gov

The stability and clearance of these compounds are also crucial. The antibody-drug conjugate MGC018 exhibited favorable stability and clearance profiles in mice, supporting its further development. aacrjournals.org Pharmacodynamic studies often link these PK profiles to biological effects. For example, the anticancer activity of HDAC inhibitors like 5j is linked to their ability to induce cell cycle arrest and apoptosis by modulating proteins such as p21 and caspase-3. nih.gov

Table 3: Preclinical Pharmacokinetic Parameters of Select this compound Derivatives

Compound Animal Model Key Pharmacokinetic Parameter(s) Source(s)
C1 Wistar Rat Oral Bioavailability: ~77%; t1/2 (IV): ~0.9 h nih.govresearchgate.net
C2 Wistar Rat Oral Bioavailability: ~13%; t1/2 (IV): ~33 min plos.org
11w Mouse Oral Bioavailability: 21.02% researchgate.net
18b Mouse Oral Bioavailability: 16.37% researchgate.net
13 Mouse Oral Bioavailability: 76% nih.gov

Potential Therapeutic Applications and Disease Areas

The diverse biological activities demonstrated by this compound derivatives in preclinical studies point to a wide range of potential therapeutic applications.

Oncology: The most extensively studied application is in cancer therapy. Many derivatives function as histone deacetylase (HDAC) inhibitors, a class of drugs known to have broad anticancer effects. nih.govnih.govresearchgate.net These compounds have shown potential against numerous malignancies, including:

Breast Cancer nih.govresearchgate.net

Colon Cancer researchgate.netnih.gov

Leukemia acs.orgiiarjournals.org

Lung Cancer nih.govfrontiersin.org

Melanoma scienceopen.com

Prostate Cancer nih.gov

Infectious Diseases: A significant area of investigation is the treatment of viral infections. Salicylamide (2-hydroxybenzamide) derivatives like niclosamide (B1684120) and nitazoxanide (B1678950) have demonstrated broad-spectrum antiviral activity against both RNA and DNA viruses, including influenza, coronaviruses, and flaviviruses. nih.gov Specific derivatives have been developed as potent inhibitors of human adenovirus (HAdV). nih.gov Furthermore, antimicrobial and antifungal properties have been reported, suggesting potential use against bacterial and fungal pathogens. ontosight.airasayanjournal.co.inresearchgate.net

Inflammatory Diseases: Several derivatives of hydroxybenzoic acids exhibit significant anti-inflammatory properties. rasayanjournal.co.inresearchgate.net This has led to their evaluation in models of inflammatory conditions. For instance, derivatives of 5-aminosalicylic acid (a related hydroxybenzoic acid) are being explored for treating inflammatory bowel diseases such as ulcerative colitis and Crohn's disease. plos.org Other studies have shown potential in mitigating jellyfish toxin-induced skin inflammation and damage. mdpi.com

Other Potential Applications: Preclinical research has also suggested other therapeutic avenues. Some derivatives have been investigated for the management of sickle cell disease and for their neuroprotective effects, which could be relevant for neurodegenerative disorders. rasayanjournal.co.inresearchgate.netresearchgate.netnih.gov

Advanced Analytical and Characterization Techniques in 3 Hydroxybenzamide Research

Spectroscopic Methods for Structural Elucidation of Derivatives (e.g., NMR, IR, Mass Spectrometry, UV-Vis Spectroscopy)

Spectroscopic techniques are fundamental in confirming the identity and purity of newly synthesized 3-Hydroxybenzamide derivatives. smolecule.com These methods provide detailed information about the molecular structure, functional groups, and electronic properties of the compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are pivotal for the structural elucidation of this compound derivatives. researchgate.net ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. For instance, in the characterization of related benzamide (B126) compounds, NMR spectroscopy is used to confirm the structural organization of the synthesized ligands and their complexes. bohrium.com While specific spectral data for this compound is available in databases like PubChem, detailed research findings often focus on its derivatives. nih.gov For example, the ¹H NMR spectrum of 4-Hydroxybenzamide, a closely related isomer, shows distinct signals that can be assigned to its aromatic and amide protons. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the characteristic functional groups present in this compound and its derivatives. smolecule.comresearchgate.net The presence of hydroxyl (-OH), amine (-NH₂), and carbonyl (C=O) groups gives rise to distinct absorption bands in the IR spectrum. For instance, studies on the electropolymerization of hydroxybenzoic acid isomers, including the 3-hydroxy isomer, use IR spectra to confirm that the carboxyl group remains unchanged during polymerization, suggesting that polymerization occurs through the phenol (B47542) oxygen atom. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound derivatives, which aids in confirming their structure. smolecule.combohrium.com Techniques like electrospray ionization (ESI-MS) are commonly coupled with liquid chromatography for sensitive and accurate mass determination.

UV-Vis Spectroscopy: UV-Vis spectroscopy is utilized to study the electronic transitions within the molecule and can be used for quantitative analysis. The UV-Vis spectrum of silver nanoparticles capped with 3-hydroxybenzoic acid, a related compound, shows a distinct surface plasmon resonance peak. kemdikbud.go.idresearchgate.net This technique is also valuable for monitoring interactions, such as the binding of a derivative to a biological target.

Table 1: Spectroscopic Data for Related Benzamide Compounds

Compound Spectroscopic Technique Key Findings / Observations
4-Hydroxybenzamide ¹H NMR (400 MHz, CDCl₃) δ = 7.60 (d, 2H), 6.85 (d, 2H), 3.63 (s, 1H) ppm. rsc.org
4-Hydroxybenzamide ¹³C NMR (400 MHz, CDCl₃) δ = 173.75, 165.29, 134.91, 129.61, 119.71 ppm. rsc.org
4-Hydroxybenzamide Mass Spectrometry (EI) m/z (%): 137 (M+). rsc.org
3-Fluoro-5-hydroxybenzamide UV-Vis Spectroscopy λmax ≈ 270 nm.

Chromatographic Techniques for Separation and Quantification (e.g., HPLC-MS, UHPLC-MS, GC, TLC, CE)

Chromatographic methods are essential for the separation, purification, and quantification of this compound and its derivatives from complex mixtures, including biological matrices.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC): HPLC and UHPLC, often coupled with mass spectrometry (HPLC-MS, UHPLC-MS), are the preferred methods for the sensitive and specific quantification of this compound derivatives. smolecule.com These techniques are crucial in pharmacokinetic studies and for determining the concentration of the compound in biological samples. For instance, HPLC-MS is a standard method for quantifying compounds like 3-chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide in biological matrices. smolecule.com Bioaffinity ultrafiltration coupled with HPLC-MS/MS has been developed for high-throughput screening of bioactive components. frontiersin.org

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a valuable technique for the analysis of volatile derivatives of this compound. A GC-MS method has been described for the determination of nine hydroxyphenolic acids, including m-hydroxybenzoic acid (a precursor to this compound), in uremic serum after trimethylsilylation. nih.govresearchgate.net

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used for monitoring the progress of chemical reactions and for the preliminary separation and identification of compounds. It is also used as a purification technique. smolecule.com

Capillary Electrophoresis (CE): Capillary electrophoresis offers high separation efficiency and is another technique that can be applied to the analysis of charged derivatives of this compound.

Table 2: Application of Chromatographic Techniques in the Analysis of Hydroxybenzoic Acids and Derivatives

Technique Analyte(s) Matrix Purpose
GC-MS m-hydroxybenzoic acid and other hydroxyphenolic acids Uremic serum Quantification. nih.gov
HPLC-MS 3-chloro-N-(cyclopropylmethyl)-4-hydroxybenzamide Biological matrices Quantification. smolecule.com
HPLC-DAD/MS Hydroxybenzofuranones Irradiated food Identification. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. wikipedia.org This technique provides invaluable information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties and its interactions with biological targets.

The crystal structure of this compound (also referred to as m-hydroxybenzamide) has been determined to be monoclinic, with the space group P2₁/c. oup.com The analysis revealed that the carboxyamide group is twisted relative to the benzene (B151609) ring by an angle of 24.4°. oup.com The molecules in the crystal lattice are linked by three distinct types of hydrogen bonds, forming infinite double-layered sheets. oup.com The crystal structure data for this compound is available in the Cambridge Structural Database (CSD) under the reference code 647225. nih.gov Furthermore, X-ray crystallography has been instrumental in studying the binding mode of this compound-containing inhibitors to enzymes like HIV protease. nih.gov

Table 3: Crystallographic Data for this compound

Parameter Value Reference
Crystal System Monoclinic oup.com
Space Group P2₁/c oup.com
a (Å) 11.59 oup.com
b (Å) 5.03 oup.com
c (Å) 15.53 oup.com
β (°) 136.1 oup.com
Z (molecules per unit cell) 4 oup.com

Electrochemical Detection Methods

Electrochemical techniques offer sensitive and often rapid methods for the detection and quantification of electroactive compounds like this compound and its derivatives. These methods are based on measuring the current or potential changes resulting from the oxidation or reduction of the analyte at an electrode surface.

The electropolymerization of 3-hydroxybenzoic acid on graphite (B72142) electrodes has been studied to create modified electrodes for biosensor applications. researchgate.netnih.gov These polymer-modified electrodes can then be used for the immobilization of biomolecules, such as DNA probes, for the detection of specific targets. nih.gov For instance, a genosensor for the detection of Alicyclobacillus acidoterrestris was developed using a graphite electrode modified with a polymer derived from 3-hydroxybenzoic acid. nih.gov

Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to characterize the electrochemical behavior of these compounds and for their quantitative determination. researchgate.netsrce.hr For example, DPV has been employed for the quantitative analysis of p-hydroxybenzoic acid in cosmetics using an anodized screen-printed graphene electrode. acs.org

Bio-affinity Based Analytical Techniques (e.g., Ultrafiltration HPLC-MS, On-line HPLC-Biochemical Detection, Cellular Membrane Affinity Chromatography, Ligand Fishing)

Bio-affinity based analytical techniques are powerful tools for screening and identifying bioactive compounds from complex mixtures by exploiting their specific binding to a biological target, such as an enzyme or receptor.

Ultrafiltration HPLC-MS: This technique combines the principles of bio-affinity and ultrafiltration with the separation and identification power of HPLC-MS. It has been successfully used to screen for potential α-glucosidase inhibitors from natural product extracts. frontiersin.org This approach is applicable to the discovery of this compound derivatives that may bind to specific protein targets.

Ligand Fishing: Ligand fishing is a general term for methods that use a target macromolecule to "fish" for its binding partners (ligands) in a complex mixture. This can involve immobilizing the target on a solid support and then passing the mixture over it, followed by elution and identification of the bound ligands, often by HPLC-MS.

While specific applications of these techniques directly to this compound are not extensively documented in readily available literature, these methods represent a promising avenue for identifying novel bioactive derivatives and understanding their mechanisms of action.

Advanced Microscopic Techniques for Cellular Studies

Advanced microscopic techniques are essential for visualizing the effects of this compound derivatives at the cellular and subcellular level. These methods can provide insights into the compound's localization, its impact on cellular structures, and its role in cellular processes.

Fluorescence Microscopy: This technique uses fluorescently labeled molecules to visualize specific cellular components. numberanalytics.com A fluorescently tagged derivative of this compound could be used to track its uptake and distribution within cells. Confocal fluorescence microscopy, a more advanced form, provides high-resolution images by eliminating out-of-focus light, allowing for detailed three-dimensional reconstruction of cellular structures. numberanalytics.comnih.gov

Super-Resolution Microscopy: Techniques such as Stimulated Emission Depletion (STED) microscopy and Photoactivated Localization Microscopy (PALM) overcome the diffraction limit of light, enabling the visualization of cellular structures at the nanoscale. nih.govmdpi.com These methods could potentially be used to study the interaction of this compound derivatives with specific molecular targets within the cell in unprecedented detail.

Although specific studies employing these advanced microscopic techniques on this compound are not widely reported, their application holds significant potential for advancing our understanding of its cellular and molecular biology.

Q & A

Q. What are the established synthetic routes for 3-Hydroxybenzamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: this compound is typically synthesized via amidation of 3-hydroxybenzoic acid. A common method involves refluxing 3-acetoxybenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by dropwise addition to aqueous ammonia. Key optimization steps include:

  • Reaction time : Prolonged reflux (3.5 hours) ensures complete conversion .
  • Purification : Recrystallization from boiling water improves purity (yield: ~60-70%) .
  • Precursor handling : Using anhydrous acetonitrile and inert gas (N₂) minimizes side reactions during derivatization (e.g., benzyl bromide substitutions) .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • Elemental analysis : Compare observed vs. theoretical C/H/N percentages (e.g., Found: C 62.18%, H 4.30%, N 20.70% vs. Expected: C 62.68%, H 4.47%, N 20.89%) to validate synthesis .
  • Chromatography : Use TLC to monitor reaction progress (e.g., benzyloxy-substituted derivatives in Examples 3–4) .
  • Spectroscopy : NMR and LC-MS (as in Example 9) confirm functional groups and molecular weight .

Advanced Research Questions

Q. How can researchers resolve discrepancies between theoretical and observed elemental analysis data for this compound derivatives?

Methodological Answer: Discrepancies (e.g., Example 3: Found C 54.61% vs. Expected 55.26%) may arise from:

  • Incomplete purification : Repeat recrystallization with alternative solvents (e.g., dichloromethane vs. water) .
  • Side reactions : Analyze byproducts via HPLC or GC-MS to identify unreacted intermediates .
  • Moisture absorption : Store derivatives in desiccators to prevent hydration .

Q. What strategies are effective in designing this compound analogs to explore structure-activity relationships (SAR) in PARP inhibition?

Methodological Answer:

  • Functional group substitution : Introduce electron-withdrawing groups (e.g., 4-bromo/fluoro-benzyl in Examples 3–4) to enhance binding affinity to PARP’s catalytic domain .
  • Steric effects : Compare analogs with bulky substituents (e.g., trifluoromethyl in Example 8) to assess steric hindrance .
  • Biological assays : Use S. aureus antimicrobial activity tests (as in ) to correlate structural modifications with efficacy .

Q. How can computational methods be integrated with experimental data to predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

  • Docking simulations : Model interactions between this compound derivatives and target enzymes (e.g., PARP or FtsZ) to prioritize synthetic targets .
  • DFT calculations : Predict regioselectivity in electrophilic substitutions (e.g., benzylation at the 3-hydroxy position) .
  • Retrosynthetic analysis : Use tools like ChemDraw or Reaxys® to plan feasible routes for novel analogs .

Q. What methodological considerations are essential when comparing biological activity data across studies using this compound as a reference compound?

Methodological Answer:

  • Standardization : Ensure consistent assay conditions (e.g., bacterial strain, concentration ranges) to minimize variability .
  • Control experiments : Include reference compounds (e.g., DFHBA in ) to validate experimental setups .
  • Data normalization : Express activity as % inhibition relative to positive/negative controls to account for batch effects .

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Reactant of Route 1
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Reactant of Route 2
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.